Neomethymycin - 497-73-4

Neomethymycin

Catalog Number: EVT-513803
CAS Number: 497-73-4
Molecular Formula: C25H43NO7
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neomethymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is an enone, a macrolide antibiotic and a monosaccharide derivative. It is a conjugate base of a neomethymycin(1+).
Source and Classification

Neomethymycin is sourced from the fermentation processes involving specific strains of Streptomyces. It belongs to the larger family of macrolide antibiotics, which are known for their ability to inhibit bacterial protein synthesis. This classification places neomethymycin among other well-known antibiotics like erythromycin and azithromycin.

Synthesis Analysis

Methods and Technical Details

Key steps in this synthesis include:

  • Initial Assembly: Utilizing polyketide synthases to generate the core structure.
  • Modification: Direct appendage of D-desosamine followed by C-H oxidation to complete the synthesis .
Molecular Structure Analysis

Structure and Data

The molecular structure of neomethymycin consists of a large lactone ring with multiple hydroxyl groups and a desosamine sugar moiety attached. Its chemical formula is C22H39N1O9C_{22}H_{39}N_{1}O_{9}, and it has a molecular weight of approximately 453.57 g/mol. The presence of these functional groups contributes to its biological activity and solubility characteristics.

Structural Features

  • Lactone Ring: Central to its activity as an antibiotic.
  • Hydroxyl Groups: Contribute to its solubility and interaction with bacterial ribosomes.
  • Desosamine Sugar: Essential for binding to bacterial targets.
Chemical Reactions Analysis

Reactions and Technical Details

Neomethymycin undergoes various chemical reactions typical of macrolides, including hydrolysis and acylation. These reactions are crucial for modifying its activity and enhancing its pharmacological properties. The key reactions involved in its synthesis include:

  • Biocatalytic Reactions: Utilizing enzymes to facilitate bond formation.
  • C-H Activation: Important for introducing functional groups into the molecule.

The versatility in its chemical reactivity allows for further derivatization, potentially leading to new analogs with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Neomethymycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide elongation during translation. This action disrupts bacterial growth and replication, making it effective against various Gram-positive pathogens.

Key points about its mechanism include:

  • Binding Site: Interaction with ribosomal RNA within the 50S subunit.
  • Inhibition Type: Bacteriostatic action, preventing bacterial proliferation rather than killing them outright.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in formulations.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • pH Sensitivity: Stability can vary significantly with changes in pH levels.

Relevant data indicate that these properties influence both its therapeutic application and formulation strategies in pharmaceutical development.

Applications

Scientific Uses

Neomethymycin's primary application lies in its use as an antibiotic in clinical settings, particularly for treating infections caused by susceptible Gram-positive bacteria. Additionally, it serves as a valuable compound in research aimed at understanding antibiotic resistance mechanisms and developing new derivatives with enhanced activity or reduced toxicity.

Introduction to Neomethymycin

Neomethymycin represents a specialized 12-membered macrolide antibiotic biosynthesized by Streptomyces species. As a structurally compact macrolide, it serves as a chemical weapon in microbial competition while offering insights into the structural diversity and ecological roles of bacterial secondary metabolites. Unlike clinically prominent macrolides (e.g., erythromycin), neomethymycin's significance lies primarily in its contribution to understanding macrolide biosynthesis and ecological function [4] [7].

Historical Context of Macrolide Antibiotics

The macrolide antibiotic era began in 1950 with the isolation of pikromycin—the first natural macrolide identified from Streptomyces strains. This discovery established the foundational chemical scaffold of macrocyclic lactones that defines this antibiotic class [1]. Subsequent decades witnessed strategic derivatization:

  • First-generation macrolides: Natural compounds like erythromycin (1952) with limited acid stability [1] [3].
  • Second-generation: Semisynthetic derivatives (azithromycin, clarithromycin) with improved pharmacokinetics but unchanged antibacterial spectra [1] [6].
  • Third-generation ketolides: Developed to combat resistance but linked to safety concerns [1].

Table 1: Generational Evolution of Key Macrolide Antibiotics

GenerationRepresentative CompoundsPrimary InnovationsLimitations
First (1950s)Pikromycin, ErythromycinBroad-spectrum activityAcid instability, poor bioavailability
Second (1980s–90s)Azithromycin, ClarithromycinEnhanced tissue penetration, acid stabilityLimited activity against resistant strains
Third (2000s)TelithromycinImproved binding to resistant ribosomesSerious adverse effects ("Ketek effects")

Neomethymycin, isolated from Streptomyces venezuelae, belongs to the earliest class of 12-membered macrolides. Unlike later-generation drugs, its compact structure reflects evolutionary constraints in biosynthesis rather than clinical optimization [1] [4].

Structural Classification of Neomethymycin

Neomethymycin exemplifies the structural minimalism of 12-membered macrolides, characterized by:

Core Lactone Architecture

  • A 12-atom macrocyclic lactone ring with C3-C4 unsaturation.
  • Absolute configuration: (3R,4S,5S,7R,9E,11R,12S) [7].
  • Molecular formula: C₂₅H₄₃NO₇ (exact mass: 469.303954 Da) [7].

Functional Modifications

  • Sugar moieties: A single desosamine-like amino sugar linked via glycosidic bond at C3, critical for ribosomal binding [1] [7].
  • Reactive groups: α,β-unsaturated enone system (C9=O) and hydroxyl groups enabling redox interactions [4].

Table 2: Structural Features of Neomethymycin vs. Canonical Macrolides

Structural FeatureNeomethymycinErythromycin (14-membered)Tylosin (16-membered)
Ring size12-membered14-membered16-membered
GlycosylationMonosaccharide (desosamine derivative)Disaccharide (desosamine + cladinose)Trisaccharide (mycaminose, mycarose)
Key functional groupsEnone, allylic alcoholMultiple methylated hydroxylsAldehyde, mycarcosyl moiety
Biosynthetic complexityLow (minimal PKS modules)High (modular PKS)Very high (hybrid PKS-NRPS)

Compared to larger macrolides, neomethymycin’s compact structure limits its ribosomal binding versatility, explaining its narrow-spectrum activity [1] [6]. Its chemical instability under acidic conditions further distinguishes it from semisynthetic derivatives designed for clinical use [1].

Ecological Significance in Microbial Defense Systems

Neomethymycin functions as a tactical weapon in microbial competitions within soil ecosystems:

Chemical Warfare in Soil Niches

  • Produced by Streptomyces venezuelae during resource competition, inhibiting Gram-positive bacteria through 50S ribosomal subunit binding, blocking polypeptide elongation [1] [6] [8].
  • Exhibits targeted bioactivity: Effective against phylogenetically related actinobacteria but ineffective against Gram-negative species due to permeability barriers [8].

Biosynthetic Ecology

  • Synthesized via type I polyketide synthase (PKS) pathways requiring:
  • Minimal extension modules (unlike larger macrolides).
  • Glycosyltransferases for deoxyamine attachment [8].
  • Gene cluster conservation across Streptomyces suggests evolutionary optimization for rapid deployment in nutrient-scarce environments [8].

Ecological Resilience and Dispersal

  • Passive dispersal: Soil-dwelling Streptomyces spores transport neomethymycin biosynthesis genes across microhabitats via wind/water [9].
  • Microbial community dynamics: Neomethymycin alters local microbiome composition by suppressing susceptible competitors, enabling producer dominance [5] [8].
  • Resistance co-evolution: Neighboring bacteria develop 23S rRNA methylation (e.g., erm genes) or efflux pumps, driving diversification of resistance mechanisms in soil microbiomes [6] [8].

Table 3: Ecological Roles of Neomethymycin in Soil Microbial Communities

Ecological FunctionMechanismOutcome
Niche competitionRibosomal inhibition of competing bacteriaResource liberation for producer
Defensive symbiosisProtection of host plant roots from pathogensEnhanced plant-microbe mutualism
Resistance selectionSelective pressure favoring resistant mutantsIncreased ARG diversity in soil
Community coalescenceHorizontal gene transfer of PKS clustersSpread of biosynthetic capability

Properties

CAS Number

497-73-4

Product Name

Neomethymycin

IUPAC Name

(3R,4S,5S,7R,9E,11R,12S)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

Molecular Formula

C25H43NO7

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H43NO7/c1-13-9-10-20(28)14(2)11-15(3)22(17(5)24(30)32-23(13)18(6)27)33-25-21(29)19(26(7)8)12-16(4)31-25/h9-10,13-19,21-23,25,27,29H,11-12H2,1-8H3/b10-9+/t13-,14-,15+,16-,17-,18-,19+,21-,22+,23+,25+/m1/s1

InChI Key

UEIVQYHYALXCBD-OTUJEKPESA-N

SMILES

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C

Synonyms

neomethymycin

Canonical SMILES

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C

Isomeric SMILES

C[C@H]1C[C@H](C(=O)/C=C/[C@H]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)C)C

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